N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C11H12N2O3 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 2-methyl-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide typically involves the reaction of 2-methyl-5-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. For example, it can react with nucleophiles like thiols or amines to form substituted derivatives.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 2-methyl-5-aminophenylcyclopropanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-5-nitrophenylcyclopropanecarboxamide.
Scientific Research Applications
Chemistry: N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a probe to investigate enzyme-catalyzed reactions involving nitro groups.
Medicine: Potential applications in medicine include the development of new drugs with antimicrobial or anticancer properties. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is largely dependent on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The cyclopropane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparison with Similar Compounds
- N-(2-methyl-3-nitrophenyl)cyclopropanecarboxamide
- N-(4-methyl-2-nitrophenyl)cyclopropanecarboxamide
- N-(2-methyl-4-nitrophenyl)cyclopropanecarboxamide
Comparison: Compared to its analogs, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, the 5-nitro substitution may enhance the compound’s ability to participate in reduction reactions compared to the 3-nitro or 4-nitro analogs.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWZMZRRKSAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358181 |
Source
|
Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-72-2 |
Source
|
Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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